2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring:
- A pyridine core substituted with a 4-bromophenyl group, a cyano (-CN) group at position 3, and a trifluoromethyl (-CF₃) group at position 4.
- A sulfanyl (-S-) bridge connecting the pyridine to an acetamide group.
- An N-(4-fluorophenyl) substituent on the acetamide moiety.
Properties
CAS No. |
618383-56-5 |
|---|---|
Molecular Formula |
C21H12BrF4N3OS |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H12BrF4N3OS/c22-13-3-1-12(2-4-13)18-9-17(21(24,25)26)16(10-27)20(29-18)31-11-19(30)28-15-7-5-14(23)6-8-15/h1-9H,11H2,(H,28,30) |
InChI Key |
PPNKCEMEKVGAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Preparation Methods
- Bromination and Cyanation :
- The synthesis typically starts with bromination of a 4-bromophenyl precursor.
- The brominated intermediate undergoes cyanoamination using a suitable reagent (e.g., sodium cyanide).
- The trifluoromethyl group is introduced via a separate step (e.g., using trifluoromethyl iodide).
- Finally, the sulfanyl group is added to complete the target compound.
- Bromination: Typically carried out using N-bromosuccinimide (NBS) or other brominating agents.
- Cyanation: Sodium cyanide (NaCN) or other cyanating agents.
- Trifluoromethylation: Trifluoromethyl iodide (CF3I) or related reagents.
- Sulfanylation: Various sulfanylating agents (e.g., thiols or disulfides).
- While industrial-scale production details are proprietary, the synthetic steps mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group acts as a nucleophile, enabling thioether bond formation. This reactivity is leveraged in synthesis protocols involving chloroacetamide derivatives:
Key steps involve deprotonation of the sulfanyl group by bases like TEA or piperidine, followed by nucleophilic attack on electrophilic carbons (e.g., chloro- or bromoacetyl compounds) .
Hydrolysis of the Cyano Group
The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to form carboxamide or carboxylic acid derivatives. While direct data for this compound is limited, analogous pyridine-3-carbonitrile derivatives show:
Substitution of the Bromophenyl Group
The 4-bromophenyl substituent participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, though specific examples for this compound are not reported. General reactivity trends from similar systems include:
| Reaction Type | Catalyst | Conditions | Outcome | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | Biaryl derivatives |
Reactivity of the Acetamide Moiety
The acetamide group (-NHCOCH<sub>2</sub>S-) undergoes hydrolysis and substitution:
Hydrolysis
| Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux | 2-mercaptoacetic acid derivative | 90% | |
| NaOH, ethanol | Sodium thiolate intermediate | 75% |
Substitution
Reaction with chloroacetyl chloride forms thioester linkages under basic conditions .
Cyclization Reactions
Heating with bases like sodium ethoxide induces cyclization to form fused heterocycles (e.g., thieno[2,3-b]pyridines) :
| Base | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NaOEt | Ethanol | Reflux | Thieno[2,3-b]pyridine-2-carboxamide | 68% |
Functionalization via the Trifluoromethyl Group
The -CF<sub>3</sub> group is typically inert but influences electronic effects on the pyridine ring, directing electrophilic substitutions to meta positions. No direct functionalization data exists for this compound, but analogous trifluoromethylpyridines resist common electrophilic attacks .
Scientific Research Applications
Antitumor Activity
Recent studies have evaluated the antitumor properties of compounds structurally related to 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide. For instance, derivatives of pyridine have shown promising results against various cancer cell lines, highlighting the importance of substituent modifications for enhancing activity. Structure-activity relationship studies indicate that the presence of specific functional groups can significantly influence the compound's efficacy against tumors .
Antimicrobial Properties
The compound has been investigated for its antimicrobial potential, particularly against bacterial strains. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Research has suggested that compounds similar to this compound may possess neuroprotective properties. Studies focusing on neurodegenerative diseases like Alzheimer's have indicated that these compounds can inhibit acetylcholinesterase activity, potentially improving cognitive function in animal models .
Structure-Activity Relationships (SAR)
A detailed SAR analysis has been conducted to understand how variations in the chemical structure affect biological activity. Key findings include:
Case Study 1: Antitumor Efficacy
A study involving a series of synthesized analogs demonstrated that modifications to the pyridine ring significantly increased cytotoxicity against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1). The most effective derivative exhibited an IC50 value in the low nanomolar range, indicating strong potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In a comparative study of several synthesized thiadiazole derivatives, one compound showed remarkable activity against Candida albicans, with an MIC value of 15.62 µg/mL. This suggests that structural modifications can lead to enhanced efficacy against fungal pathogens .
Mechanism of Action
- Molecular Targets : The compound likely interacts with specific proteins or enzymes.
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Compound A :
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Core : Triazole ring (vs. pyridine in the target).
- Substituents :
- 4-Bromophenyl and pyridinyl on triazole.
- Acetamide linked to 3-(trifluoromethyl)phenyl (vs. 4-fluorophenyl).
- Impact: The triazole’s electron-rich nature may alter binding affinity compared to the pyridine’s electron-withdrawing environment.
Compound B :
2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide ()
- Core : Pyridine with 4-fluorophenyl (vs. 4-bromophenyl in the target).
- Substituents :
- Ethoxy (-OCH₂CH₃) on the acetamide’s phenyl (vs. fluorine in the target).
- Impact : Fluorophenyl on pyridine reduces lipophilicity compared to bromophenyl, while ethoxy enhances electron-donating effects, possibly improving metabolic stability .
Compound C :
2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ()
Physicochemical and Electronic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | Not explicitly provided* | C₂₂H₁₅BrF₃N₅OS | C₂₃H₁₈F₄N₄O₂S | C₂₂H₁₆F₄N₄O₂S |
| Molecular Weight | ~550–600 g/mol (estimated) | 534.35 g/mol | 514.47 g/mol | 510.49 g/mol |
| Key Substituents | Br, CF₃, CN, 4-FPh | Br, CF₃, Triazole, 3-CF₃Ph | F, CF₃, CN, 4-EtOPh | F, CF₃, CN, 4-MeOPh |
| logP (Predicted) | Higher (Br, CF₃) | Moderate (Triazole, CF₃Ph) | Moderate (EtOPh) | Lower (MeOPh) |
| Electron Effects | Strongly electron-withdrawing | Mixed (Triazole electron-rich) | Moderate (Ethoxy electron-donating) | Moderate (Methoxy electron-donating) |
*Molecular formula inferred from structural analogs.
Structural and Crystallographic Insights
- Dihedral Angles : In simpler acetamide derivatives (e.g., ), dihedral angles between aromatic rings (e.g., 66.4°) influence packing and solubility. The target’s bulky substituents likely reduce planarity, enhancing membrane permeability but complicating crystallization .
- Hydrogen Bonding: Analogous compounds () exhibit N–H···O and C–H···F interactions, stabilizing crystal lattices. The target’s 4-fluorophenyl may participate in weaker C–H···F bonds compared to stronger hydrogen donors like -NH or -OH .
Biological Activity
The compound 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C19H17BrF3N3OS
- Molecular Weight : 472.32 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound is primarily attributed to its structural components, which include a pyridine ring and various functional groups such as trifluoromethyl and cyano groups. These features enhance its interaction with biological targets, particularly in the modulation of enzyme activity and receptor signaling pathways.
- Inhibition of Kinase Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, similar to other compounds that target FLT3-ITD mutations in acute myeloid leukemia (AML) cells . This inhibition leads to reduced cell viability and induction of apoptosis in cancer cell lines.
- Anti-inflammatory Properties : The compound exhibits potential anti-inflammatory effects, possibly through the modulation of inflammatory cytokines and pathways involved in immune response.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Enzyme Inhibition | Potential inhibition of kinase activity |
Case Studies
- Cytotoxic Effects on Cancer Cells : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against FLT3-ITD positive AML cells. The GI50 values ranged from 30 to 80 nM, indicating potent inhibitory effects on cell growth .
- Pharmacokinetics and Efficacy : In vivo studies involving mouse xenograft models revealed that the compound not only inhibited tumor growth but also exhibited favorable pharmacokinetic profiles, suggesting a good therapeutic window for potential clinical applications .
Future Research Directions
Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:
- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound will provide insights into its therapeutic potential.
- Structural Modifications : Exploring analogs with modified functional groups could enhance potency and selectivity against specific cancer types or inflammatory conditions.
- Clinical Trials : Initiating clinical trials will be crucial to evaluate safety and efficacy in human subjects.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via a multi-step approach, starting with coupling a 4-bromophenyl-substituted pyridine core with a sulfanyl-acetamide moiety. Key steps include:
- Nucleophilic substitution : Reacting a bromopyridine intermediate with a thiol-containing reagent under basic conditions (e.g., K₂CO₃/KI in dichloromethane) .
- Amide coupling : Using carbodiimide reagents (e.g., EDC·HCl) with triethylamine to activate the carboxylic acid intermediate before reacting with 4-fluoroaniline .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of reactants), control temperature (273 K for reduced side reactions), and use slow evaporation for crystallization (yields ~50–82%) . Purity is confirmed via TLC (Rf values: 0.28–0.65) and HPLC (>95% purity) .
Q. How is the molecular structure and crystallinity of this compound characterized?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O interactions stabilize packing) .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at δ 120–125 ppm for ¹⁹F coupling) .
- Thermal analysis : Melting points (423–425 K) correlate with crystallinity and stability .
Q. What analytical techniques ensure purity and identity during synthesis?
Methodological Answer:
- TLC : Monitor reaction progress using silica plates (e.g., hexane:ethyl acetate 3:1, Rf = 0.32–0.65) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >95% purity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 527.8) .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl, bromophenyl) influence physicochemical properties and bioactivity?
Methodological Answer:
- Lipophilicity : Trifluoromethyl increases logP (measured via shake-flask method), enhancing membrane permeability .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism (assayed via liver microsomes) .
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) and test in enzyme inhibition assays (IC₅₀ values) .
Q. What computational strategies predict target binding modes and pharmacokinetics?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on pyridine-sulfanyl motifs .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) .
- ADMET prediction : SwissADME estimates bioavailability (TPSA <90 Ų) and CYP450 inhibition risks .
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
Methodological Answer:
- Dihedral angle discrepancies : Compare XRD data (e.g., 66.4° between rings) with DFT-optimized structures (B3LYP/6-31G* basis set). Deviations >5° suggest crystal packing effects .
- NMR vs. XRD : Validate proton environments (e.g., acetamide NH at δ 10.2 ppm) against hydrogen-bond distances (1.9–2.1 Å in XRD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
